Notoginsenoside Ft1

Description

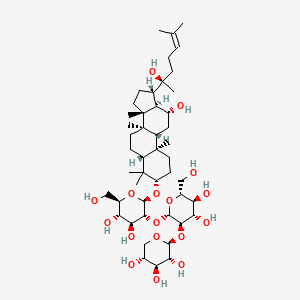

stimulates angiogenesis; isolated from Panax notoginseng; structure in first source

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXVPTXOKTYXHU-UGGLCNOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Notoginsenoside Ft1: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Notoginsenoside Ft1 (Ft1), a dammarane-type saponin isolated from the traditional medicinal herb Panax notoginseng, is emerging as a potent anti-cancer agent with a multi-faceted mechanism of action. This document provides a comprehensive technical overview of the molecular pathways Ft1 modulates to exert its anti-neoplastic effects. It details the inhibition of critical cell survival pathways such as PI3K/AKT/mTOR and Wnt/β-catenin, the induction of programmed cell death through apoptosis and lysosomal pathways, and its influence on the tumor microenvironment. This guide consolidates quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades to serve as a foundational resource for researchers in oncology and drug discovery.

Core Mechanisms of Anti-Cancer Action

This compound exhibits a range of anti-cancer properties by targeting multiple biological processes essential for tumor growth and survival. Its primary mechanisms include the induction of cell death, modulation of key oncogenic signaling pathways, and enhancement of anti-tumor immunity.

Induction of Cell Death: Apoptosis and Lysosomal Pathways

Ft1 is a potent inducer of programmed cell death in various cancer cell lines. In hepatocellular carcinoma (HCC) cells, Ft1 treatment leads to the upregulation of lysosomal cell death-related genes, including CTSB, CTSD, LAMP1, LAMP2, and TPP1[1]. This process is linked to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis[1]. Concurrently, Ft1 promotes apoptosis by enhancing cell death markers[1]. Studies in human neuroblastoma SH-SY5Y cells also confirm that Ft1 induces apoptosis, an effect associated with the activation of p38 MAPK and ERK1/2 signaling pathways[2].

Modulation of Key Signaling Pathways

Ft1 exerts its anti-proliferative effects by intervening in several critical signaling cascades that are often dysregulated in cancer.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Ft1 has been shown to be an inhibitor of the PI3K/AKT/mTOR signaling cascade in both hepatocellular carcinoma and breast cancer cells[1][2][3]. By suppressing this pathway, Ft1 effectively halts cell proliferation and promotes both apoptotic and lysosomal cell death[1][2].

-

Wnt/β-catenin Pathway: In colorectal cancer (CRC), the Wnt/β-catenin pathway is a crucial driver of tumorigenesis. Recent findings have identified a specific mechanism where Ft1 directly interacts with and targets the deubiquitination enzyme Ubiquitin-Specific Peptidase 9 X-linked (USP9X)[3][4][5]. USP9X normally protects β-catenin from degradation. By inhibiting USP9X, Ft1 promotes the degradation of β-catenin, leading to the downregulation of its downstream target genes (e.g., CD44, MMP-7, C-myc) and subsequent suppression of CRC cell proliferation[3][4].

-

MAPK/ERK Pathway: In contrast to its inhibitory roles, Ft1 activates the p38 MAPK and ERK1/2 signaling pathways[2]. The activation of these stress-related kinases is implicated in the induction of apoptosis in neuroblastoma cells[2].

Enhancement of Anti-Tumor Immunity

Beyond its direct effects on cancer cells, Ft1 modulates the tumor microenvironment to favor an anti-tumor immune response. In in vivo models of colorectal cancer, administration of Ft1 leads to a significant increase in the proportion of cytotoxic CD8+ T cells within the tumor[3][4][5]. This enhancement of the adaptive immune response contributes significantly to its overall anti-tumor efficacy.

Quantitative Efficacy Data

The anti-cancer effects of this compound have been quantified in both in vitro and in vivo settings.

Table 1: In Vitro Cytotoxicity of this compound

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |

| Hepatocellular Carcinoma | HepG2 | 46.3 | Not Specified | [2] |

| Hepatocellular Carcinoma | Huh7 | 35.2 | Not Specified | [2] |

| Hepatocellular Carcinoma | PLC/PRF/5 | 58.9 | Not Specified | [2] |

| Neuroblastoma | SH-SY5Y | 45 | 24 | [2] |

Note: The SMMC-7721 cell line, previously considered a hepatocellular carcinoma line, has been identified as a HeLa derivative and is therefore excluded[6].

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Animal Model | Treatment | Dosage | Outcome | Citation |

| Colorectal Cancer (MC38) | C57BL/6J Mice | Ng-Ft1 | 10 mg·kg⁻¹ | Significant inhibition of tumor growth | [4] |

| Colorectal Cancer (MC38) | C57BL/6J Mice | Ng-Ft1 | 30 mg·kg⁻¹ | Significant reduction in tumor volume and weight, surpassing 5-FU control | [4] |

| Colorectal Cancer (CT26) | Balb/c Mice | Ng-Ft1 | Not Specified | Significant inhibition of tumor growth | [4] |

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key mechanisms of action and experimental workflows described in this paper.

Caption: Ft1 inhibits the PI3K/AKT/mTOR pathway, reducing proliferation and promoting cell death.

Caption: Ft1 inhibits USP9X in CRC, promoting β-catenin degradation and suppressing Wnt signaling.

Caption: Experimental workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

Key Experimental Protocols

This section provides detailed methodologies for experiments central to investigating the mechanism of action of this compound.

Cell Culture

Standard cell culture conditions are crucial for reproducible results. The following are baseline protocols for commonly used cell lines in Ft1 research.

-

Hepatocellular Carcinoma (HepG2):

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.1 mM non-essential amino acids, and 1 mM sodium pyruvate.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with 1x PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge cells at 125 x g for 5 minutes, and resuspend in fresh medium for replating.

-

-

Colorectal Carcinoma (MC38):

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells when they reach 80% confluency using standard trypsinization procedures.

-

-

Breast Cancer (MCF-7):

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin[7].

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂[7][8].

-

Subculturing: Renew medium 2-3 times per week. Passage at a 1:2 to 1:3 ratio when cells are 70-80% confluent[9][10]. Detach using 0.25% Trypsin-EDTA[11].

-

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Seed cells (e.g., 1 x 10⁶) and treat with various concentrations of this compound for the desired time period. Include untreated and positive controls.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant from the same flask, and centrifuge at 500 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold 1x PBS, centrifuging after each wash.

-

Resuspension: Resuspend the cell pellet in 1x Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1 x 10⁶ cells/mL[12].

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) working solution (e.g., 50 µg/mL)[13].

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark[12][14].

-

Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry[12].

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis by Western Blotting

Western blotting is used to quantify changes in protein levels within the signaling pathways modulated by Ft1.

-

Cell Lysis: After treatment with Ft1, wash cells with cold 1x PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cell lysate, centrifuge at 14,000 x g for 15 minutes at 4°C, and collect the supernatant. Determine the protein concentration using a BCA protein assay.

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, β-catenin, GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound is a promising natural compound with significant anti-cancer potential, acting through a sophisticated network of molecular mechanisms. Its ability to concurrently inhibit pro-survival pathways like PI3K/AKT/mTOR and Wnt/β-catenin, induce multiple forms of programmed cell death, and enhance anti-tumor immunity makes it an attractive candidate for further development.

Future research should focus on elucidating its efficacy in a broader range of cancer types, exploring potential synergistic effects with existing chemotherapies and immunotherapies, and optimizing its delivery for in vivo applications. A deeper investigation into its effects on the tumor microenvironment, beyond CD8+ T cells, could reveal additional therapeutic benefits. The detailed protocols and mechanistic diagrams provided herein offer a solid foundation for advancing these research endeavors.

References

- 1. This compound induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound inhibits colorectal cancer growth by increasing CD8<sup>+ </sup>T cell proportion in tumor-bearing mice through the USP9X signaling pathway [cjnmcpu.com]

- 4. cjnmcpu.com [cjnmcpu.com]

- 5. This compound inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellosaurus cell line SMMC-7721 (CVCL_0534) [cellosaurus.org]

- 7. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]

- 8. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]

- 9. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]

- 10. MCF7 | Culture Collections [culturecollections.org.uk]

- 11. mcf7.com [mcf7.com]

- 12. kumc.edu [kumc.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bdbiosciences.com [bdbiosciences.com]

Notoginsenoside Ft1: A Deep Dive into the Signaling Pathways Driving Angiogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside Ft1 (Ft1), a saponin isolated from Panax notoginseng, has emerged as a potent stimulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in wound healing and tissue regeneration but also plays a central role in pathological conditions such as tumor growth and metastasis. Understanding the molecular mechanisms by which Ft1 promotes angiogenesis is crucial for its therapeutic development. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound to drive angiogenesis, with a focus on the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate further research and drug development in this area.

Introduction

Angiogenesis is a complex and tightly regulated process involving the proliferation, migration, and differentiation of endothelial cells. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF), which, upon binding to its receptor, triggers a cascade of intracellular signaling events. This compound has been identified as a novel pro-angiogenic agent that enhances the expression of VEGF through the activation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] This guide delves into the intricate signaling networks activated by Ft1, providing a foundational resource for researchers in the field.

Core Signaling Pathways Modulated by this compound

This compound orchestrates a pro-angiogenic response primarily through the activation of two major signaling cascades: the PI3K/Akt/mTOR pathway and the Raf/MEK/ERK pathway.[1][2] These pathways converge to promote the nuclear translocation of HIF-1α, a master regulator of angiogenic gene expression, including VEGF.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell survival, proliferation, and angiogenesis. Evidence suggests that this compound activates this pathway, leading to a series of downstream events that promote the angiogenic phenotype in endothelial cells.[1][2][3]

-

PI3K/Akt Activation: Ft1 treatment has been shown to induce the phosphorylation and activation of Akt, a serine/threonine kinase.[4] Activated Akt, in turn, can phosphorylate a variety of downstream targets.

-

mTOR Activation: A key downstream effector of Akt is mTOR, which plays a central role in cell growth and proliferation. Ft1 induces the phosphorylation of mTOR, and inhibition of mTOR with siRNA has been shown to decrease Ft1-induced tube formation, proliferation, and VEGF expression.[1][2]

-

HIF-1α Regulation: The activation of the PI3K/Akt/mTOR pathway is critical for the stabilization and nuclear translocation of HIF-1α.[1][2]

The Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is another critical signaling route for cell proliferation and differentiation. This compound has been demonstrated to activate this pathway in endothelial cells, contributing to its pro-angiogenic effects.[1][2]

-

ERK1/2 Phosphorylation: Ft1 treatment leads to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

-

Contribution to Angiogenesis: Pharmacological inhibition of MEK, the upstream kinase of ERK, with inhibitors like PD98059, has been shown to reduce Ft1-induced angiogenesis, confirming the importance of this pathway.[1][2]

Convergence on HIF-1α and VEGF Expression

Both the PI3K/Akt/mTOR and Raf/MEK/ERK pathways converge on the regulation of HIF-1α.[1][2] Ft1 treatment increases the translocation of HIF-1α from the cytoplasm to the nucleus. In the nucleus, HIF-1α binds to the promoter region of the VEGF gene, leading to increased transcription of VEGF mRNA and subsequent secretion of VEGF protein.[1][2] This secreted VEGF then acts in an autocrine and paracrine manner to further stimulate endothelial cell proliferation, migration, and tube formation.

Quantitative Data Summary

The pro-angiogenic effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings from published studies.

Table 1: Effect of this compound on Endothelial Cell Proliferation and Tube Formation

| Parameter | Cell Type | Ft1 Concentration | Observation | Reference |

| Cell Proliferation | HUVECs | 1 - 10 µM | Dose-dependent increase in cell viability. | [2] |

| Tube Formation | HUVECs | 1 - 10 µM | Significant increase in the number of capillary-like structures. | [2] |

| Cell Migration | HUVECs | 1 - 10 µM | Enhanced cell migration in a wound-healing assay. | [2] |

Table 2: Effect of this compound on Key Signaling Proteins and Gene Expression

| Analyte | Cell Type | Ft1 Concentration | Fold Change/Observation | Reference |

| p-Akt (phosphorylated Akt) | HUVECs | 10 µM | Significant increase in phosphorylation compared to control. | [4] |

| p-ERK1/2 (phosphorylated ERK1/2) | HUVECs | 10 µM | Marked increase in phosphorylation levels. | [4] |

| p-mTOR (phosphorylated mTOR) | HUVECs | 10 µM | Increased phosphorylation, indicating pathway activation. | [2] |

| HIF-1α (nuclear) | HUVECs | 10 µM | Increased nuclear accumulation. | [2] |

| VEGF mRNA | HUVECs | 10 µM | Upregulation of VEGF mRNA expression. | [2] |

| VEGF Protein (secreted) | HUVECs | 10 µM | Increased secretion of VEGF into the culture medium. | [2] |

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the pro-angiogenic effects of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Matrix (e.g., Matrigel®)

-

96-well culture plates

-

This compound stock solution

-

Calcein AM (for visualization)

-

Inverted microscope with fluorescence capabilities

Protocol:

-

Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50-100 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[5]

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control. Seed the cells onto the solidified matrix at a density of 1 x 10^4 to 2 x 10^4 cells per well.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization: To visualize the tube formation, the cells can be stained with Calcein AM.[6] Add Calcein AM solution to each well and incubate for 30 minutes at 37°C.

-

Image Analysis: Capture images of the tube-like structures using an inverted fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and ERK.

Materials:

-

HUVECs

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Culture HUVECs to 70-80% confluency and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for VEGF mRNA Expression

This method is used to measure the relative expression levels of VEGF mRNA.

Materials:

-

HUVECs

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for VEGF and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

RNA Extraction: Treat HUVECs with this compound, then extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers for VEGF and the housekeeping gene.

-

Data Analysis: Run the qPCR reaction in a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in VEGF mRNA expression, normalized to the housekeeping gene.[1][7]

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to visually represent the signaling pathways and experimental workflows described in this guide.

Figure 1. Signaling pathways of this compound in promoting angiogenesis.

Figure 2. Experimental workflow for the endothelial cell tube formation assay.

Figure 3. Experimental workflow for Western blot analysis.

Conclusion

This compound is a promising pro-angiogenic compound that acts through the coordinated activation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways. These pathways converge to enhance the activity of HIF-1α, leading to increased VEGF expression and secretion, ultimately driving endothelial cell proliferation, migration, and tube formation. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the mechanisms of Ft1-induced angiogenesis and to explore its therapeutic potential in wound healing and regenerative medicine. Further investigation into the upstream receptors and the precise molecular interactions of Ft1 will be crucial for the development of targeted pro-angiogenic therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound activates both glucocorticoid and estrogen receptors to induce endothelium-dependent, nitric oxide-mediated relaxations in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. corning.com [corning.com]

- 6. ibidi.com [ibidi.com]

- 7. RT-PCR method to quantify vascular endothelial growth factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the origin and chemical structure of Notoginsenoside Ft1

Abstract

Notoginsenoside Ft1 is a dammarane-type saponin of significant interest within the scientific community, primarily due to its diverse pharmacological activities. This document provides an in-depth overview of this compound, detailing its natural origin, chemical architecture, and physicochemical properties. Furthermore, it outlines established experimental protocols for its isolation and purification, and for the assessment of its biological effects. The guide also explores the molecular mechanisms underlying its activity, with a focus on key signaling pathways, visualized through diagrams to facilitate understanding. This technical resource is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this natural compound.

Origin and Isolation of this compound

This compound is a naturally occurring saponin primarily isolated from Panax notoginseng (Burk.) F.H. Chen, a plant belonging to the Araliaceae family.[1][2][3] It can be found in various parts of the plant, including the roots, stems, and leaves.[3][4] Additionally, this compound can be obtained from the acid hydrolysate of P. notoginseng roots.[4]

The isolation and purification of this compound from its natural source is a multi-step process that typically involves extraction, partitioning, and chromatographic separation.

Experimental Protocol: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from the leaves and stems of Panax notoginseng:

-

Extraction: The dried and powdered plant material is extracted with an organic solvent, such as methanol or ethanol, using methods like heat-reflux or ultrasound-assisted extraction to enhance efficiency.[4][5] The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[4] The saponin-rich fraction is typically found in the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography for further separation. Macroporous resins are often used for initial enrichment of total saponins.[5][6]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The enriched saponin fraction is then purified by preparative HPLC on a C18 column.[7] A mobile phase consisting of a gradient of ethanol and water is commonly used to separate the individual saponins.

-

Crystallization and Identification: The fractions containing this compound are collected, concentrated, and the compound is obtained as a powder. The purity and identity of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General Workflow for Isolation of this compound.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic triterpenoid saponin with a dammarane skeleton. Its chemical structure consists of a protopanaxadiol aglycone linked to a trisaccharide chain at the C-3 position.

Structural Details

-

IUPAC Name: (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol[8]

-

Aglycone: Protopanaxadiol

-

Sugar Moiety: A trisaccharide chain composed of two glucose units and one xylose unit.

Caption: Schematic Representation of this compound Structure.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 155683-00-4 | [9] |

| Molecular Formula | C47H80O17 | [10] |

| Molecular Weight | 917.13 g/mol | [10] |

| Purity | ≥98% | [10] |

| Appearance | Powder | |

| Solubility | DMSO (25 mg/mL), Pyridine, Methanol, Ethanol | [2][11] |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, including pro-angiogenic, hemostatic, anti-cancer, and metabolic regulatory effects. These effects are mediated through its interaction with various cellular signaling pathways.

Pro-angiogenic Effects

This compound promotes angiogenesis by inducing the proliferation, migration, and tube formation of endothelial cells.[11][12] This is achieved through the activation of the PI3K/AKT/mTOR and Raf/MEK/ERK signaling pathways, leading to the nuclear translocation of hypoxia-inducible factor-1α (HIF-1α) and subsequent upregulation of vascular endothelial growth factor (VEGF) expression.[12][13]

Caption: Pro-angiogenic Signaling of this compound.

Anti-cancer Effects

In the context of cancer, this compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and colorectal cancer.[1][14] In hepatocellular carcinoma, it inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis and lysosomal cell death. In colorectal cancer, it has been found to inhibit tumor growth by increasing the proportion of CD8+ T cells in the tumor microenvironment through the USP9X signaling pathway.[14]

Hemostatic Effects

This compound exhibits procoagulant effects by promoting platelet aggregation.[1] This is mediated through the activation of P2Y12 receptors, leading to an increase in intracellular Ca2+ accumulation and a reduction in cAMP levels.[1]

Metabolic Regulation

This compound acts as a TGR5 agonist and an FXR antagonist, which gives it the potential to alleviate high-fat diet-induced obesity and insulin resistance.[1][3]

Experimental Methodologies

Cell Viability and Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[15]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium.[16] Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[15][17]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay is used to detect and quantify apoptotic and necrotic cells.[18]

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15 minutes at room temperature in the dark.[19][20]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[19][21] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[20]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.[22]

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[24]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[22] After washing with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[24]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]

Conclusion

This compound is a multifaceted saponin with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways, such as PI3K/AKT/mTOR and Raf/MEK/ERK, underscores its therapeutic potential in various disease contexts, including angiogenesis-related disorders and cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties and mechanisms of action of this promising natural compound. As research continues, this compound may emerge as a valuable lead compound for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:155683-00-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. CN112657231A - Purification process of panax notoginseng saponins - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C47H80O17 | CID 91973814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 155683-00-4 [chemicalbook.com]

- 10. raybiotech.com [raybiotech.com]

- 11. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

- 12. This compound promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. This compound inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. static.igem.org [static.igem.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. ptglab.com [ptglab.com]

- 18. scispace.com [scispace.com]

- 19. Apoptosis Protocols | USF Health [health.usf.edu]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. cusabio.com [cusabio.com]

- 24. Western Blot Protocol | Proteintech Group [ptglab.com]

- 25. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

The Multifaceted Biological Activities of Notoginsenoside Ft1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside Ft1 (Ft1), a dammarane-type saponin isolated from the leaves and stems of Panax notoginseng, is emerging as a compound of significant interest in pharmacological research. Traditionally used in East Asia for treating trauma injuries, recent scientific investigations have unveiled a broad spectrum of biological activities, positioning Ft1 as a promising candidate for therapeutic development in various domains, including angiogenesis, wound healing, oncology, and metabolic diseases. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Pro-Angiogenic and Wound Healing Properties

This compound has demonstrated potent pro-angiogenic and wound healing capabilities by stimulating endothelial cell activity and fibroblast proliferation. These effects are crucial for tissue repair and regeneration.

Quantitative Data: Angiogenesis and Fibroblast Proliferation

| Parameter | Cell Line/Model | Concentration/Dosage | Result | Reference |

| In Vitro Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-25 µM | Induces proliferation, migration, and tube formation.[1] | [1] |

| In Vivo Angiogenesis | Mouse Matrigel Plug Assay | 1-25 µM | Promotes the formation of blood vessels.[2] | [2] |

| In Vivo Wound Healing | Mouse Ear Wound Model | 0.25, 2.5, 25 mg/kg (i.p.) | Promotes wound healing.[2] | [2] |

| Diabetic Wound Healing | db/db Diabetic Mouse Model | Topical Application | Shortened wound closure time by 5.1 days (15.8 vs 20.9 days for control).[3] | [3] |

| Fibroblast Proliferation | Human Dermal Fibroblasts (HDF-a) | Not specified | Increased cell proliferation and collagen production.[3] | [3] |

Signaling Pathways in Angiogenesis and Wound Healing

Ft1 promotes angiogenesis and wound healing primarily through the activation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways. In the context of angiogenesis, Ft1 leads to the nuclear translocation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn increases the expression and secretion of Vascular Endothelial Growth Factor (VEGF).[1][4] In wound healing, the PI3K/Akt/mTOR pathway is instrumental in promoting the proliferation of fibroblasts.[3][5]

Key Experimental Protocols

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Preparation: Thaw Matrigel on ice and coat a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[6][7]

-

Cell Seeding: Harvest HUVECs and resuspend them in culture medium. Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.

-

Treatment: Add this compound at desired concentrations (e.g., 1-25 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).[8]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.[8]

-

Analysis: Observe the formation of tube-like structures under a microscope. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the area covered by the tubes using imaging software like ImageJ.[8]

This in vivo model evaluates the efficacy of Ft1 in promoting wound closure in a diabetic setting.

-

Animal Model: Use genetically diabetic mice (e.g., db/db mice) which exhibit impaired wound healing.[3][9]

-

Wounding: Anesthetize the mice and create a full-thickness excisional wound (e.g., 6-8 mm diameter) on the dorsal surface. A silicone splint may be sutured around the wound to prevent skin contraction.[3][10]

-

Treatment: Apply a topical formulation of this compound to the wound bed. The control group receives a vehicle (e.g., phosphate-buffered saline). Treatment is typically repeated daily or every other day.[3]

-

Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14). Calculate the wound area using image analysis software. The wound closure rate is expressed as a percentage of the initial wound area.[3]

-

Histological Analysis: At the end of the experiment, collect the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.[3]

Anti-Cancer Activity

This compound exhibits anti-cancer properties against various cancer cell lines, primarily by inducing apoptosis and inhibiting cell proliferation and migration. Its mechanisms are multifaceted, involving the modulation of key signaling pathways that govern cell survival and growth.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 46.3 | [2] |

| Huh7 | Hepatocellular Carcinoma | 35.2 | [2] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 58.9 | [2] |

| THLE-2 | Normal Liver Epithelial | 82.2 (less cytotoxic) | [2] |

| MC38 | Colorectal Cancer | 32.87 | [11] |

| CT26 | Colorectal Cancer | 30.75 | [11] |

| HT29 | Colorectal Cancer | 27.59 | [11] |

| SH-SY5Y | Neuroblastoma | 45 | [12] |

Signaling Pathways in Anti-Cancer Activity

In colorectal cancer, Ft1 has been shown to inhibit tumor growth by targeting the deubiquitinating enzyme USP9X. This leads to the destabilization of β-catenin and subsequent suppression of the Wnt signaling pathway, a critical driver of colorectal cancer progression.[4][11][13] This inhibition of Wnt signaling also contributes to an enhanced anti-tumor immune response by increasing the proportion of CD8+ T cells within the tumor microenvironment.[4][11][13] In other cancers, Ft1 induces apoptosis through the inhibition of the pro-survival PI3K/Akt/mTOR pathway and activation of the pro-apoptotic p38 MAPK and ERK1/2 pathways.[2]

Key Experimental Protocols

This colorimetric assay is used to assess the cytotoxic effects of Ft1 on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MC38) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.[12][14]

This in vivo model assesses the anti-tumor efficacy of Ft1.

-

Cell Implantation: Subcutaneously inject colorectal cancer cells (e.g., 1 x 10^6 MC38 cells) into the flank of immunocompetent mice (e.g., C57BL/6).[11]

-

Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 80-100 mm³).[11]

-

Treatment: Randomize the mice into treatment groups. Administer this compound (e.g., 10 and 30 mg/kg) via intraperitoneal injection daily. The control group receives a vehicle.[11]

-

Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.

-

Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Analyze the tumors and spleen for the proportion of CD8+ T cells using flow cytometry to assess the immune response.[11]

Vasodilatory and Cardiovascular Effects

This compound induces vasodilation, suggesting its potential for treating cardiovascular diseases like hypertension. This effect is endothelium-dependent and mediated by the production of nitric oxide (NO).

Quantitative Data: Vasodilation

| Parameter | Model | Concentration | Result | Reference |

| Vasorelaxation | Pre-contracted Rat Mesenteric Arteries | 10⁻⁸ to 10⁻⁴ M | Caused concentration-dependent, endothelium-dependent relaxations.[15][16] | [15][16] |

| cGMP Level | Rat Mesenteric Arteries | Not specified | Increased the level of cGMP.[15][16] | [15][16] |

| eNOS Phosphorylation | Rat Mesenteric Arteries | 10⁻⁴ M | Increased phosphorylation of eNOS at Ser1177.[17] | [17] |

Signaling Pathway in Vasodilation

Ft1 induces vasodilation by activating both glucocorticoid receptors (GR) and estrogen receptor beta (ERβ) on endothelial cells. This dual activation triggers downstream signaling through the PI3K/Akt and ERK1/2 pathways. Both pathways converge to phosphorylate and activate endothelial nitric oxide synthase (eNOS). Activated eNOS produces NO, which then diffuses to the adjacent vascular smooth muscle cells, activates soluble guanylyl cyclase (sGC), increases cyclic guanosine monophosphate (cGMP) levels, and ultimately leads to vasorelaxation.[15][16]

Key Experimental Protocol

This ex vivo assay measures the direct effect of Ft1 on blood vessel tone.

-

Tissue Preparation: Euthanize a male Sprague-Dawley rat and dissect the superior mesenteric artery. Clean the artery of adipose and connective tissue and cut it into rings (2-3 mm in length).[15][16]

-

Mounting: Suspend the arterial rings in an organ chamber filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Connect the rings to an isometric force transducer to record changes in tension.[15]

-

Contraction: After an equilibration period, pre-contract the arterial rings with phenylephrine (e.g., 3 x 10⁻⁶ M) to induce a stable tone.[15]

-

Treatment: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) to the organ bath.[15]

-

Analysis: Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine. To confirm the endothelium-dependent mechanism, experiments can be repeated in endothelium-denuded rings or in the presence of an eNOS inhibitor like L-NAME.[15][16]

Metabolic Regulation

Ft1 has been identified as a dual modulator of bile acid receptors, acting as a TGR5 agonist and an FXR antagonist. This dual activity gives it the potential to alleviate obesity and insulin resistance.

Quantitative Data: Metabolic Effects

| Parameter | Model | Concentration/Dosage | Result | Reference |

| TGR5 Activation | TGR5-expressing HEK293 cells | 5 and 10 µM | Significantly activated TGR5 and stimulated cAMP secretion.[18] | [18] |

| FXR Antagonism | Caco-2 cells | 10 µM | Significantly inhibited FXR target genes.[2] | [2] |

| Anti-Obesity | High-Fat Diet (HFD) Induced Obese Mice | 50-100 mg/100 g diet (p.o.) for 6 weeks | Ameliorated obesity and improved glucose tolerance and insulin resistance.[2][18] | [2][18] |

Signaling Pathway in Metabolic Regulation

In the ileum, Ft1 acts as an antagonist to the Farnesoid X Receptor (FXR), which increases bile acid synthesis. In peripheral tissues like adipose tissue, Ft1 acts as an agonist for the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 activation leads to increased secretion of glucagon-like peptide-1 (GLP-1), enhanced lipolysis, and browning of white adipose tissue, collectively improving glucose homeostasis and increasing energy expenditure.[18][19]

Key Experimental Protocol

This model is used to study the effects of Ft1 on obesity and associated metabolic dysfunctions like insulin resistance.

-

Diet Induction: Feed C57BL/6 mice a high-fat diet (e.g., 60% kcal from fat) for 8-16 weeks to induce obesity, hyperinsulinemia, and insulin resistance.[18][20][21]

-

Treatment: Randomize the obese mice into groups. The treatment group receives a diet supplemented with this compound (e.g., 50 or 100 mg per 100 g of diet). The control group continues on the HFD without Ft1.[18]

-

Monitoring: Record body weight and food intake weekly for the duration of the study (e.g., 6 weeks).[18]

-

Metabolic Tests:

-

Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose (e.g., 2 g/kg). Measure blood glucose levels from the tail vein at 0, 15, 30, 60, and 120 minutes post-injection.[18]

-

Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at the same time points as the GTT.[18]

-

Conclusion

This compound is a pleiotropic saponin with a remarkable range of biological activities. Its ability to promote angiogenesis and wound healing, inhibit cancer growth, induce vasodilation, and regulate metabolism through distinct signaling pathways highlights its significant therapeutic potential. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compelling natural product. Future studies should focus on its pharmacokinetic profile, safety, and efficacy in more complex preclinical models to pave the way for potential clinical applications.

References

- 1. This compound promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits colorectal cancer growth by increasing CD8<sup>+ </sup>T cell proportion in tumor-bearing mice through the USP9X signaling pathway [cjnmcpu.com]

- 5. This compound promotes fibr... preview & related info | Mendeley [mendeley.com]

- 6. researchgate.net [researchgate.net]

- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - ES [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol to Create Chronic Wounds in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improving Cutaneous Wound Healing in Diabetic Mice Using Naturally Derived Tissue-Engineered Biological Dressings Produced under Serum-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cjnmcpu.com [cjnmcpu.com]

- 12. A Novel Biochemical Study of Anti-Dermal Fibroblast Replicative Senescence Potential of Panax Notoginseng Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Saponin extract from Panax notoginseng promotesangiogenesis through AMPK- and eNOS-dependent pathways in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound activates both glucocorticoid and estrogen receptors to induce endothelium-dependent, nitric oxide-mediated relaxations in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Notoginsenoside Ft1: A Dual-Acting TGR5 Agonist and FXR Antagonist for the Treatment of Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic diseases, including obesity and type 2 diabetes, represent a significant global health challenge. The G protein-coupled bile acid receptor 5 (TGR5) has emerged as a promising therapeutic target due to its role in regulating glucose homeostasis, energy expenditure, and inflammation. This technical guide provides a comprehensive overview of Notoginsenoside Ft1, a natural saponin isolated from Panax notoginseng, which has been identified as a potent TGR5 agonist. Uniquely, this compound also exhibits farnesoid X receptor (FXR) antagonist activity, presenting a novel dual-acting mechanism for mitigating metabolic dysregulation. This document details the molecular mechanisms, preclinical evidence, and key experimental protocols relevant to the investigation of this compound as a potential therapeutic agent. All quantitative data are summarized in structured tables, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: TGR5 and FXR in Metabolic Regulation

TGR5 is a cell surface receptor activated by bile acids, leading to the stimulation of adenylyl cyclase and intracellular cyclic AMP (cAMP) production. This signaling cascade plays a pivotal role in various metabolic processes. In intestinal L-cells, TGR5 activation promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety. In brown adipose tissue and muscle, TGR5 activation stimulates energy expenditure through the induction of thermogenesis.

Conversely, the farnesoid X receptor (FXR) is a nuclear receptor that acts as a primary sensor for intracellular bile acids. In the intestine, FXR activation regulates bile acid reabsorption and metabolism. Antagonism of intestinal FXR has been shown to increase the synthesis of bile acids in the liver, which can then act as signaling molecules to activate TGR5 in peripheral tissues.

The dual modulation of TGR5 agonism and FXR antagonism presents a synergistic approach to treating metabolic diseases. This compound has emerged as a compelling lead compound that embodies this dual-acting profile.

This compound: A Natural Dual-Modulator

This compound is a dammarane-type saponin that has been identified as a selective TGR5 agonist. In vitro studies have demonstrated its ability to activate TGR5 signaling pathways and stimulate GLP-1 secretion in enteroendocrine cell lines.[1] Concurrently, it has been shown to act as an antagonist to FXR, thereby inhibiting its transcriptional activity.[2] This dual functionality suggests that this compound can orchestrate a multi-pronged therapeutic effect against metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value/Concentration | Outcome |

| TGR5 Activation | Tgr5-HEK293 | 0.1-10 μM | Significant activation of luciferase reporter |

| cAMP Secretion | Tgr5-HEK293 | 5 and 10 μmol/L | Remarkable stimulation of cAMP secretion |

| GLP-1 Secretion | NCI-H716 | 0.1-10 μM | Promotion of GLP-1 secretion |

| FXR Antagonism | Caco-2 | 10 μM | Significant inhibition of FXR target genes |

| FXR Antagonism | HEK293T | 10 μM | Inhibition of GW4064-induced FXR activity |

Note: Specific EC50 and IC50 values for TGR5 activation and FXR antagonism by this compound are not explicitly stated in the reviewed literature. The provided concentrations represent the levels at which significant biological activity was observed.

Table 2: In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Induced Obese Mice

| Parameter | Dosage | Treatment Duration | Key Findings |

| Body Weight | 50 and 100 mg/100 g diet | 6 weeks | Significant reduction in body weight gain |

| Glucose Tolerance | 50 and 100 mg/100 g diet | 6 weeks | Improved glucose tolerance |

| Insulin Sensitivity | 50 and 100 mg/100 g diet | 6 weeks | Enhanced insulin sensitivity |

| Adipose Lipolysis | 100 mg/100 g diet | 6 weeks | Increased |

| Fat Browning | 100 mg/100 g diet | 6 weeks | Promoted in inguinal adipose tissue |

| GLP-1 Secretion | 100 mg/100 g diet | 6 weeks | Induced in the ileum |

Signaling Pathways and Mechanisms of Action

TGR5 Signaling Pathway

Activation of TGR5 by this compound initiates a downstream signaling cascade that is central to its metabolic benefits. The binding of Ft1 to TGR5 leads to the activation of the Gαs subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These effectors mediate the physiological responses to TGR5 activation, including GLP-1 secretion and increased energy expenditure.

Figure 1: TGR5 signaling cascade initiated by this compound.

Dual Mechanism of Action in Metabolic Regulation

The therapeutic potential of this compound is amplified by its dual action on TGR5 and FXR. In the intestine, Ft1 directly stimulates TGR5 on L-cells to promote GLP-1 secretion. Simultaneously, its antagonistic effect on intestinal FXR leads to an increase in hepatic bile acid synthesis. These newly synthesized bile acids enter circulation and can then activate TGR5 in peripheral tissues like brown adipose tissue, further enhancing energy expenditure.

Figure 2: Dual mechanism of this compound in metabolic regulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments used to characterize the activity of this compound.

TGR5 Luciferase Reporter Assay

This assay is used to determine the agonist activity of a compound on the TGR5 receptor.

-

Cell Culture: Maintain HEK293 cells stably expressing a TGR5 receptor and a luciferase reporter gene under a cAMP response element (CRE) promoter (Tgr5-HEK293 cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed Tgr5-HEK293 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10 μM) in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known TGR5 agonist).

-

Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Activity Measurement: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions with a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Plot the dose-response curve and determine the EC50 value.

GLP-1 Secretion Assay

This assay measures the ability of a compound to stimulate GLP-1 secretion from enteroendocrine cells.

-

Cell Culture: Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed NCI-H716 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to differentiate for 48-72 hours.

-

Wash and Pre-incubation: Gently wash the cells twice with pre-warmed Krebs-Ringer bicarbonate buffer (KRBB). Pre-incubate the cells in 500 µL of KRBB for 30 minutes at 37°C.

-

Compound Stimulation: Remove the pre-incubation buffer and add 500 µL of KRBB containing different concentrations of this compound (e.g., 0.1, 1, 10 μM), a vehicle control, and a positive control (e.g., phorbol 12-myristate 13-acetate).

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Supernatant Collection: After incubation, collect the supernatant from each well and add a DPP-4 inhibitor to prevent GLP-1 degradation. Centrifuge the supernatant to remove any cell debris.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercial GLP-1 ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well.

In Vivo High-Fat Diet (HFD)-Induced Obese Mouse Study

This protocol outlines the induction of obesity in mice and the subsequent treatment with this compound.

-

Animal Model: Use male C57BL/6J mice (6-8 weeks old).

-

Obesity Induction: Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

-

Grouping and Treatment: Randomly divide the HFD-fed mice into vehicle and treatment groups. Administer this compound orally, for example, by incorporating it into the HFD at different doses (e.g., 50 and 100 mg/100 g diet). Continue the treatment for a specified period (e.g., 6 weeks).

-

Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the study.

-

Metabolic Assessments: Perform metabolic tests such as an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect blood and various tissues (e.g., liver, adipose tissue, intestine) for further analysis, including measurement of plasma lipids, insulin, and GLP-1 levels, as well as gene and protein expression analysis in the collected tissues.

FXR Antagonist Luciferase Reporter Assay

This assay determines the antagonistic activity of a compound against the FXR receptor.

-

Cell Culture: Maintain HEK293T or a similar cell line in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: Co-transfect the cells in a 96-well plate with an FXR expression vector, a luciferase reporter vector containing FXR response elements, and a Renilla luciferase control vector.

-

Compound Treatment: After 24 hours of transfection, treat the cells with a known FXR agonist (e.g., GW4064) in the presence or absence of various concentrations of this compound (e.g., 1, 5, 10 μM). Include a vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Luciferase Activity Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of the agonist-induced luciferase activity by this compound and determine the IC50 value.

Figure 3: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising, naturally derived compound for the management of metabolic diseases. Its unique dual-action mechanism, involving both TGR5 agonism and FXR antagonism, offers a multifaceted approach to improving glucose metabolism, reducing body weight, and enhancing energy expenditure. The preclinical data gathered to date strongly support its therapeutic potential.

Future research should focus on several key areas. Firstly, a more precise determination of the EC50 and IC50 values of this compound for TGR5 and FXR, respectively, is warranted. Secondly, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to understand its absorption, distribution, metabolism, and excretion profile, which will be critical for dose optimization. Finally, long-term efficacy and safety studies in relevant animal models are required before advancing to clinical trials. The continued investigation of this compound and similar dual-acting molecules holds significant promise for the development of novel and effective therapies for the global challenge of metabolic diseases.

References

- 1. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acts as a TGR5 agonist but FXR antagonist to alleviate high fat diet-induced obesity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Notoginsenoside Ft1: A Technical Guide on its Pro-hemostatic and Platelet Aggregatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Notoginsenoside Ft1, a saponin isolated from Panax notoginseng, has demonstrated significant pro-hemostatic and platelet aggregatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's impact on hemostasis, with a focus on its mechanism of action on platelet function. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows to support further research and drug development in the field of hemostasis and thrombosis.

Quantitative Efficacy of this compound

This compound has been shown to be a potent modulator of platelet function and coagulation. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound on Platelet Aggregation

| Parameter | Species | Agonist | Concentration of Ft1 | Effect | Source |

| Platelet Aggregation | Rat | - | 0-250 µM | Dose-dependent increase | [1] |

| EC50 | Rat | - | 56.42 µM | - | [1] |

| Platelet Aggregation | Rat | ADP (200 µM) | 200 µM | ~45% increase compared to control | [2] |

| Platelet Aggregation | Human | Thrombin, Collagen, ADP | 5-10 µM | Potentiation of agonist-induced aggregation | [3] |

Table 2: In Vitro Effects of this compound on Plasma Coagulation

| Coagulation Parameter | Species | Concentration of Ft1 | Effect | Source |

| Prothrombin Time (PT) | Rat, Human | 80 µg/mL (rat), 240 µg/mL (human) | Reduced | [1][2] |

| Activated Partial Thromboplastin Time (APTT) | Rat, Human | 80 µg/mL (rat), 240 µg/mL (human) | Reduced | [1][2] |

| Thrombin Time (TT) | Rat, Human | 80 µg/mL (rat), 240 µg/mL (human) | Reduced | [2] |

Table 3: In Vivo Hemostatic Effects of this compound

| Animal Model | Species | Dosage of Ft1 | Effect | Source |

| Tail Bleeding Time | Rat | 1.25 mg/kg (i.v.) | Significantly decreased | [2] |

| Thrombogenesis (catheter-induced) | Rat | 1.25 mg/kg (i.v.) | Increased thrombus weight | [2] |

| Tail Bleeding Time | Mouse | Not specified | Significantly shortened | [3] |

| Aspirin-prolonged Bleeding Time | Mouse | Not specified | Restored to normal | [3] |

Signaling Pathways of this compound in Platelets

This compound primarily exerts its effects on platelets through two interconnected signaling pathways: the P2Y₁₂ receptor-mediated pathway and the potentiation of the PLCγ2 signaling cascade.

P2Y₁₂ Receptor-Mediated Signaling

This compound acts as an agonist or a positive allosteric modulator of the platelet P2Y₁₂ receptor.[2][4] This interaction initiates a downstream signaling cascade that leads to platelet activation and aggregation. Molecular docking studies suggest a direct binding of Ft1 to the P2Y₁₂ receptor.[2][4] Activation of the P2Y₁₂ receptor by Ft1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Reduced cAMP levels relieve the inhibition of platelet activation. Concurrently, P2Y₁₂ receptor activation stimulates the PI3K/Akt signaling pathway, leading to the phosphorylation and activation of key downstream effectors that contribute to platelet aggregation.[1][2][4] A critical consequence of P2Y₁₂ activation by Ft1 is an increase in intracellular calcium (Ca²⁺) mobilization, a central event in platelet activation.[1][2][4]

Potentiation of PLCγ2 Signaling

While this compound may not independently stimulate platelet aggregation, it significantly enhances the aggregation induced by other agonists like thrombin, collagen, and ADP.[3] This potentiation is mediated through the phospholipase Cγ2 (PLCγ2) signaling pathway.[3][5] Upon stimulation by primary agonists, PLCγ2 is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC).[3] this compound potentiates this pathway, leading to enhanced Ca²⁺ mobilization and PKC activation, which in turn promotes the synthesis of thromboxane A₂ (TXA₂), a potent platelet agonist, further amplifying the aggregatory response.[3]

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature and represent standard approaches for assessing the impact of compounds like this compound on platelet aggregation and hemostasis.

In Vitro Platelet Aggregation Assay

This protocol is based on light transmission aggregometry (LTA), the gold standard for in vitro platelet function testing.

Objective: To measure the effect of this compound on platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

3.2% Sodium citrate anticoagulant

-

Whole blood from healthy human donors or rats

-

Phosphate-buffered saline (PBS)

-

Platelet aggregometer

-

Centrifuge

Procedure:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

-

Assay: a. Pipette adjusted PRP into the aggregometer cuvettes with a stir bar. b. Incubate at 37°C for 5 minutes. c. Add this compound or vehicle control and incubate for a specified time (e.g., 5 minutes). d. Add a platelet agonist to induce aggregation. e. Record the change in light transmission for a defined period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the percentage of platelet aggregation relative to the PPP reference.

In Vivo Tail Bleeding Time Assay

This in vivo model assesses the overall hemostatic function.

Objective: To determine the effect of this compound on hemostasis in a rodent model.

Materials:

-

This compound solution for injection

-

Vehicle control (e.g., saline)

-

Mice or rats

-

Surgical scissors or scalpel

-

37°C saline bath

-

Filter paper

-

Stopwatch

Procedure:

-

Animal Acclimatization: Acclimatize animals to the experimental conditions.

-

Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous injection).

-

Anesthesia: Anesthetize the animal.

-

Tail Transection: After a specified time post-administration, transect the tail at a defined distance from the tip (e.g., 3 mm).

-

Bleeding Time Measurement: Immediately immerse the tail in a 37°C saline bath and start a stopwatch. The time to cessation of bleeding for at least 2 minutes is recorded as the bleeding time. Alternatively, gently blot the blood with filter paper every 30 seconds until bleeding stops.

-

Data Analysis: Compare the bleeding times between the this compound-treated group and the control group.

Conclusion and Future Directions

This compound is a promising pro-hemostatic agent that enhances platelet aggregation and accelerates coagulation. Its dual mechanism of action, involving both the P2Y₁₂ receptor and potentiation of PLCγ2 signaling, makes it a unique molecule of interest for the development of novel therapies for bleeding disorders or as an adjunct to antiplatelet therapies to mitigate bleeding risks.

Future research should focus on:

-

Elucidating the precise binding site and nature of the interaction between this compound and the P2Y₁₂ receptor.

-

Investigating the potential for synergistic effects with other hemostatic agents.

-

Conducting comprehensive preclinical safety and efficacy studies in various animal models of bleeding.

-

Developing optimized formulations for potential clinical applications.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in the management of hemostatic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Platelet P2Y12 receptors are involved in the haemostatic effect of this compound, a saponin isolated from Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipase Cγ2 signalling contributes to the haemostatic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet P2Y₁₂ receptors are involved in the haemostatic effect of this compound, a saponin isolated from Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]